molecular formula C19H23ClN6O B5020041 2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL

2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL

Cat. No.: B5020041
M. Wt: 386.9 g/mol
InChI Key: IZQPUGXFIXFCEJ-UHFFFAOYSA-N
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Description

2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-A]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. The compound also features a piperazine ring and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the reaction mixture at 140°C for a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as mechanochemical synthesis. The latter involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[2-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c1-14-12-18(25-8-6-24(7-9-25)10-11-27)26-19(21-14)22-17(23-26)13-15-2-4-16(20)5-3-15/h2-5,12,27H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQPUGXFIXFCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CCO)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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